9-cis-Retinyl Oleate

描述

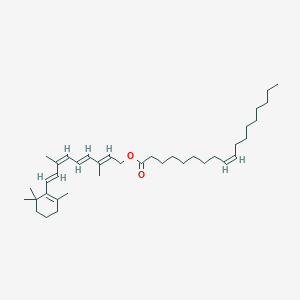

9-cis-Retinyl Oleate is a retinoid compound derived from vitamin A It is an ester formed by the combination of 9-cis-retinol and oleic acid Retinoids, including this compound, play crucial roles in various biological processes, such as vision, cellular differentiation, and immune function

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate typically involves the esterification of 9-cis-retinol with oleic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under anhydrous conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar catalysts and conditions. The reaction is carried out in reactors designed for efficient mixing and temperature control. The product is then subjected to purification steps, including distillation and recrystallization, to achieve the desired purity.

化学反应分析

Types of Reactions: 9-cis-Retinyl Oleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-cis-retinoic acid, a biologically active form of vitamin A.

Reduction: The compound can be reduced back to 9-cis-retinol.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 9-cis-retinol and oleic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

Oxidation: 9-cis-retinoic acid.

Reduction: 9-cis-retinol.

Hydrolysis: 9-cis-retinol and oleic acid.

科学研究应用

Vision Restoration

Research has demonstrated the potential of 9-cis-Retinyl Oleate in improving visual function, particularly in models of retinopathy such as Rpe65−/− mice. A study indicated that treatment with this compound led to significant improvements in electroretinographic responses, which are indicative of retinal function. The compound was administered in varying doses and showed a dose-dependent enhancement of visual capabilities and retinal morphology preservation .

Retinal Pigment Epithelium Dysfunction

The compound has been investigated for its role in treating conditions related to retinal pigment epithelium dysfunction. It acts by converting to active metabolites that can regenerate visual pigments necessary for phototransduction, thus providing a pharmacological approach to bypass defective retinoid cycles .

Retinoid Metabolism Studies

This compound is utilized in biochemical studies to understand retinoid metabolism and its effects on cellular differentiation and proliferation. Its interaction with retinoid receptors influences gene expression, making it a valuable tool for studying cellular processes related to growth and development.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in high-performance liquid chromatography (HPLC) methods for quantifying retinoids in biological samples. This application is crucial for understanding the distribution and concentration of retinoids in various tissues, aiding in both research and clinical diagnostics .

Skin Health Products

The cosmetic industry leverages the properties of this compound due to its stability and lipophilic nature. It is included in formulations aimed at improving skin health, addressing issues like aging and skin disorders by promoting cellular turnover and enhancing skin texture .

Formulation Stability

The compound's stability under various conditions makes it an attractive ingredient for cosmetic formulations, ensuring prolonged efficacy of products designed for skin rejuvenation and repair.

Data Tables

Case Studies

-

Case Study 1: Rpe65−/− Mice Treatment

In a controlled study involving Rpe65−/− mice, administration of this compound resulted in measurable improvements in both electroretinographic responses and behavioral tests assessing vision-dependent functions. The study highlighted the effectiveness of varying dosing regimens over an extended period, showcasing the compound's potential as a therapeutic agent for retinal diseases . -

Case Study 2: HPLC Method Validation

A validated HPLC method was developed to quantify retinol and its esters, including this compound, across different rodent species. This method facilitated comparative studies on retinoid distribution, revealing significant differences in tissue concentrations that are critical for understanding retinoid metabolism across species .

作用机制

The mechanism of action of 9-cis-Retinyl Oleate involves its conversion to 9-cis-retinoic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s effects on vision are mediated through its role in the visual cycle, where it is converted to 11-cis-retinal, a key molecule in phototransduction.

相似化合物的比较

All-trans-Retinyl Oleate: Another retinoid ester with similar biological functions but different geometric configuration.

9-cis-Retinyl Acetate: A related compound with similar applications but different ester group.

11-cis-Retinyl Oleate: Another isomer with distinct roles in the visual cycle.

Uniqueness: 9-cis-Retinyl Oleate is unique due to its specific geometric configuration, which allows it to interact with different receptors and enzymes compared to its isomers. This uniqueness makes it valuable in research focused on understanding the distinct biological pathways mediated by different retinoid isomers.

生物活性

9-cis-Retinyl Oleate is a retinoid compound that plays a significant role in the metabolism of vitamin A and its derivatives, particularly in the visual cycle. This compound is known for its biological activity, especially in relation to vision and retinal health. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula: C38H62O2

- Molecular Weight: 570.89 g/mol

- CAS Number: 1795134-64-3

This compound is metabolized into 9-cis-retinal, which is crucial for the formation of rhodopsin, the visual pigment in photoreceptor cells. The binding of 9-cis-retinal to opsin initiates a series of biochemical reactions that lead to phototransduction, the process by which light is converted into electrical signals in the retina. The compound interacts with retinoid receptors and enzymes involved in retinoid metabolism, influencing various signaling pathways related to vision.

Visual Function Improvement

Research has demonstrated that administration of this compound can improve visual function, particularly in models of retinal degeneration. For instance, studies involving mice treated with 9-cis-retinyl acetate (a related compound) showed significant improvements in electroretinographic (ERG) responses, indicating enhanced rod and cone function .

Key Findings:

- Electroretinography (ERG): Mice treated with 9-cis-retinyl acetate exhibited improved ERG responses compared to controls, suggesting enhanced retinal function.

- Dark Adaptation: Long-term treatment improved dark adaptation rates in aged mice, indicating a restoration of photoreceptor function .

- Gene Expression: Changes in retina-specific gene expression were noted following treatment, highlighting the compound's influence on retinal health .

Case Studies

-

Long-term Administration Study

In a study by Maeda et al., mice were administered 9-cis-retinyl acetate monthly for several months. The results indicated a significant improvement in retinal morphology and function as assessed by ERG measurements. The treated mice showed better dark adaptation and higher rhodopsin regeneration ratios compared to vehicle-treated controls . -

Rpe65−/− Mouse Model

Another study evaluated the effects of 9-cis-retinyl acetate on Rpe65−/− mice, which are models for Leber congenital amaurosis. Treatment led to sustained improvements in visual function and preservation of retinal structure over time .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Metabolized to 9-cis-retinal; forms rhodopsin | Improves visual function |

| All-trans-Retinyl Oleate | Similar metabolic pathway but different isomer | Varies in efficacy |

| 11-cis-Retinyl Oleate | Involved in visual cycle; less studied | Potentially beneficial |

属性

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-SNTFCKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433316 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79433-57-1 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。